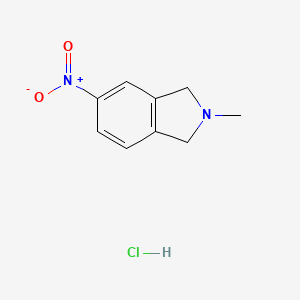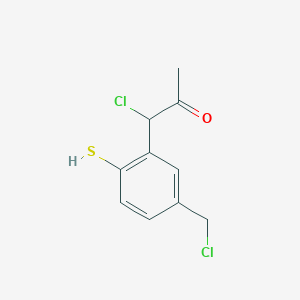
1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features a chlorinated phenyl ring with a mercapto group and a chloromethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves the chlorination of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and mercapto groups can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one
- 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both chloromethyl and mercapto groups on the phenyl ring, which imparts distinct reactivity and potential applications compared to its analogs. The mercapto group, in particular, offers opportunities for forming strong covalent bonds with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H10Cl2OS |
|---|---|
Peso molecular |
249.16 g/mol |
Nombre IUPAC |
1-chloro-1-[5-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-4-7(5-11)2-3-9(8)14/h2-4,10,14H,5H2,1H3 |
Clave InChI |
FYOBWVVGBVWSLL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)CCl)S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



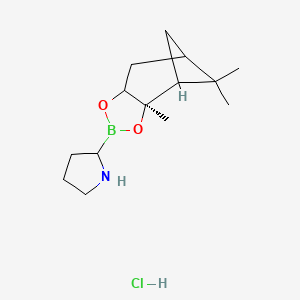
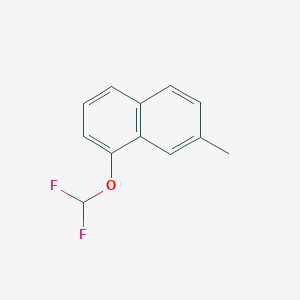
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
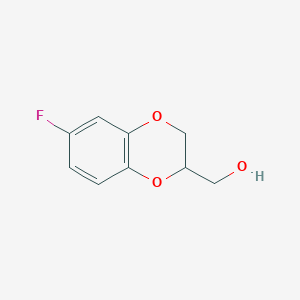




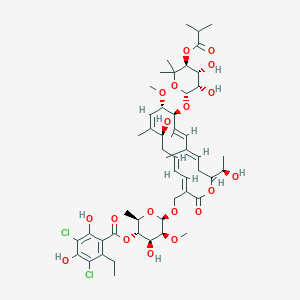

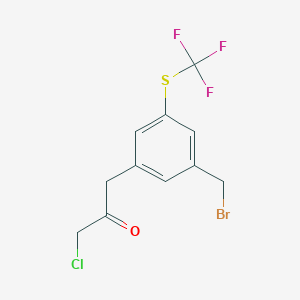
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
